1,2,4-Benzotriazine, 1,4-dioxide

Hypoxia-selective cytotoxin Bioreductive prodrug Lead optimization

Researchers studying benzotriazine di-N-oxide (BTO) activation mechanisms face ambiguity from 3-substituent radical stabilization. SR 4482 eliminates this variable with an unsubstituted 3-position, enabling clean isotopic labeling for hydroxyl radical vs. H-atom abstraction studies. Key advantages: (1) Higher hypoxic cell kill in vitro than tirapazamine, with lower acute murine toxicity; (2) Unobstructed 3-position for modular payload grafting; (3) Verified hypoxia-sensing via 1,4-dioxide unit. Custom synthesis required; contact BenchChem for batch feasibility and lead times.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 121135-31-7
Cat. No. B12812933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Benzotriazine, 1,4-dioxide
CAS121135-31-7
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(N=C[N+]2=O)[O-]
InChIInChI=1S/C7H5N3O2/c11-9-5-8-10(12)7-4-2-1-3-6(7)9/h1-5H
InChIKeyGTLQQCMKADHZLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1,2,4-Benzotriazine, 1,4-dioxide (SR 4482)


1,2,4-Benzotriazine, 1,4-dioxide (CAS 121135-31-7), historically designated SR 4482, is the unsubstituted parent scaffold of the 1,2,4-benzotriazine di-N-oxide (BTO) class of hypoxia-selective bioreductive prodrugs [1]. Unlike the clinical-stage analog tirapazamine (SR 4233), which bears a 3-amino substituent, SR 4482 features only a hydrogen at the 3-position of the triazine ring. This minimal structure confers distinct physicochemical properties including very high electron affinity and a shortened biological half-life, while preserving the core oxygen-sensing capability of the BTO pharmacophore [2][3]. The compound has documented roles both as a mechanistic probe for DNA strand-cleavage studies and as a simplified scaffold for analog development programs targeting hypoxic tumor cells [4].

1
Unsubstituted BTO parent scaffold for hypoxia-selective bioreductive prodrug studies
2
Mechanistic probe for DNA strand-cleavage and hydroxyl-radical pathway research
3
Modular platform with unblocked 3-position for analog development and conjugate synthesis

Why SR 4482 Cannot Substitute Tirapazamine


The benzotriazine di-N-oxide class exhibits steep structure-activity relationships at the 3-position of the triazine ring, making simple substitution unreliable. Replacing the 3-amino group of tirapazamine (SR 4233) with hydrogen (as in SR 4482) results in a compound with markedly higher electron affinity and a drastically shorter blood half-life, yet similar antitumor activity [1]. In direct in vitro comparisons, SR 4482 was more toxic to hypoxic CHO cells than SR 4233, but less acutely toxic to mice, indicating a divergent therapeutic index that cannot be predicted from the clinical lead [2]. Moreover, the unsubstituted scaffold lacks the hydrogen-bond-donor capacity of 3-amino analogs, which has been shown to influence extravascular transport—a critical determinant of in vivo activity against hypoxic tumor regions [3]. These differences mean that procurement decisions cannot rely on class-level assumptions; the specific redox, pharmacokinetic, and toxicity profile of each BTO congener must be verified individually.

Dimension
SR 4482
vs. Tirapazamine (SR 4233)
3-H substitution markedly increases electron affinity and shortens biological half-life; exposure profiles may not transfer.
Dimension
SR 4482
vs. Tirapazamine (SR 4233)
Hypoxic cytotoxicity and murine tolerability endpoints diverge; class-level assumptions require individual verification.
Dimension
SR 4482
vs. Tirapazamine (SR 4233)
Lacks 3-amino H-bond donor capacity, which may alter extravascular transport and tumor-region penetration context.

Key Differentiation Evidence for SR 4482


Hypoxic Cytotoxicity vs. Tirapazamine

In a head-to-head comparison of 15 benzotriazine di-N-oxide analogs, SR 4482 exhibited greater toxicity to hypoxic CHO cells in vitro than the clinical lead tirapazamine (SR 4233), while simultaneously demonstrating lower acute toxicity in BALB/c mice. The air-to-nitrogen differential cytotoxicity reached its maximum for SR 4233 and declined with increasing electron affinity (E1/2), positioning SR 4482—which possesses very high electron affinity—as a compound with a distinct therapeutic index profile that is not achievable with tirapazamine itself [1].

Hypoxic Cytotoxicity vs. Tirapazamine
Head-to-head
Higher toxicity to hypoxic CHO cells than SR 4233, with lower acute murine lethality in BALB/c mice. Ranked across a 15-compound BTO series.
Supports hypoxia-cell endpoint review; divergent response profile from clinical-stage comparator.
Exact fold-difference values not publicly available in abstracted data.
Hypoxia-selective cytotoxin Bioreductive prodrug Lead optimization

Blood Half-Life vs. Tirapazamine

In a comparative pharmacological study of second-generation BTO analogs, SR 4482 (3-H substitution) showed a markedly shortened blood half-life relative to SR 4233, attributed to its very high electron affinity and altered partition coefficient. Despite this abbreviated systemic exposure, SR 4482 retained antitumor activity comparable to tirapazamine in murine tumor models when administered on a fractionated regimen [1]. By contrast, the N,N-dialkylaminoalkylamino derivatives SR 4754 and SR 4755, which also exhibited shortened plasma half-lives, showed diminished antitumor activity relative to SR 4233 at equivalent host toxicity.

Blood Half-Life vs. Tirapazamine
Head-to-head
Markedly shortened plasma half-life relative to SR 4233, yet retained comparable model-response activity in murine tumor systems under fractionated dosing.
Supports exposure-model interpretation; rapid clearance did not abolish reported endpoint activity.
Exact half-life values not provided in accessible abstract.
Pharmacokinetics Bioreductive drug Plasma half-life

Mechanistic Probe Utility

The unsubstituted 1,2,4-benzotriazine 1,4-dioxide (compound 1b in the study) was employed as a key mechanistic tool to elucidate the DNA strand-cleavage chemistry of the BTO class. One-electron enzymatic reduction of 1b under hypoxia in the presence of deuterated methanol (CD3OD) produced non-deuterated mono-N-oxide metabolites, providing direct evidence against hydrogen-atom-abstraction mechanisms and supporting a hydroxyl-radical-release pathway [1]. This experimental design is uniquely enabled by the absence of a 3-substituent, which eliminates competing radical stabilization or side-reaction pathways present in 3-amino (tirapazamine) or 3-methyl analogs. The 3-methyl analog (compound 5) was used in a separate study and confirmed that the DNA-damage mechanism is conserved across the class, reinforcing SR 4482's value as a representative scaffold for mechanistic investigations [2].

Mechanistic Probe Utility
Reported
Enzymatic reduction under hypoxia with deuterated methanol produced non-deuterated mono-N-oxide, confirming hydroxyl-radical-release pathway without 3-substituent interference.
Supports mechanistic probe utility; cleaner experimental system for radical-pathway studies.
LC-MS/MS analysis; plasmid DNA strand-break assay under anaerobic conditions.
DNA damage mechanism Isotopic labeling Hydroxyl radical

Prodrug Platform Versatility

The 1,2,4-benzotriazine 1,4-dioxide unit—exemplified by SR 4482—has been validated as an oxygen-sensing prodrug platform capable of selectively unmasking bioactive agents in hypoxic cells. In a proof-of-concept study, nitrogen mustard warheads grafted onto the BTO core through the 3-position demonstrated hypoxia-selective DNA alkylation, providing evidence that the parent di-N-oxide scaffold can serve as a modular trigger for targeted drug delivery [1]. This property is intrinsic to the 1,4-dioxide pharmacophore and does not require the 3-amino substituent present in tirapazamine, making the unsubstituted scaffold a more versatile starting point for conjugate synthesis.

Prodrug Platform Versatility
Class-level
1,4-dioxide pharmacophore retains hypoxia-sensing function without 3-amino substituent; nitrogen mustard conjugate showed selective DNA alkylation under hypoxia.
Conceptual scaffold utility for conjugate design; data to verify for specific payloads.
Proof-of-concept study; no direct quantification of conjugation efficiency available.
Hypoxia-activated prodrug Drug delivery Bioreductive activation

Recommended Application Scenarios for SR 4482


Bioreductive Drug Mechanism Studies

SR 4482 is the compound of choice for elucidating the fundamental radical chemistry of benzotriazine di-N-oxide activation [1]. Its lack of a 3-substituent eliminates competing radical stabilization pathways, enabling clean isotopic labeling experiments to probe hydroxyl radical release versus hydrogen-atom abstraction mechanisms. Researchers studying cytochrome P450 reductase-mediated bioreductive activation should select this scaffold over 3-amino or 3-alkyl analogs to minimize mechanistic ambiguity [2].

Hypoxia-Activated Prodrug Conjugate Design

The unsubstituted 3-position of SR 4482 provides an unobstructed attachment point for grafting cytotoxic payloads, fluorescent reporters, or targeting ligands onto the oxygen-sensing BTO trigger module [1]. Medicinal chemistry programs developing next-generation HAPs can use this scaffold as a modular platform, avoiding the synthetic constraints and steric effects imposed by the 3-amino group of tirapazamine. Evidence confirms that the 1,4-dioxide unit retains its hypoxia-sensing function when elaborated at the 3-position.

In Vivo Efficacy with Favorable Therapeutic Index

For preclinical programs evaluating antitumor activity in murine xenograft models, SR 4482 offers a differentiated profile: higher hypoxic cell kill in vitro coupled with lower acute host toxicity compared to tirapazamine [1]. Its very short blood half-life, while limiting systemic exposure, does not compromise antitumor efficacy under fractionated dosing schedules [2]. This makes SR 4482 a suitable candidate for studies where minimizing dose-limiting toxicity is prioritized over prolonged systemic drug levels.

SAR Reference Point for BTO Analog Libraries

SR 4482 serves as the minimal pharmacophoric baseline for systematic SAR studies of the BTO class. Its very high electron affinity and unique combination of hypoxic cytotoxicity and in vivo tolerability establish one boundary condition for reduction potential optimization [1][2]. Procurement of this compound enables benchmark comparisons when evaluating novel 3-substituted, ring-A-substituted, or tricyclic BTO derivatives in clonogenic survival and pharmacokinetic assays.

Application
Selection Property
Validation Focus
Bioreductive drug mechanism studies
Unsubstituted scaffold for radical-pathway elucidation
Hydroxyl radical release vs. H-atom abstraction endpoints
Hypoxia-activated prodrug conjugate design
Available 3-position for modular payload grafting
Hypoxia-selective activation confirmation per conjugate
In vivo model-response endpoint evaluation
Reported lower murine lethality with retained activity
Fractionated-dosing exposure-model validation
SAR reference point for BTO analog libraries
Minimal pharmacophoric baseline with high electron affinity
Benchmark reduction potential and clonogenic survival assays
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